2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

electrochemistry sulfonyl chloride reduction nitroaromatic electrochemistry

Researchers developing fluorinated sulfonamide libraries often encounter inconsistent reactivity from generic sulfonyl chlorides. 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 1193388-31-6) provides a defined ortho-difluoro-para-nitro substitution pattern for predictable reactivity: • Enhanced electrophilicity for efficient DNBS protection of amines/alcohols under mild conditions • Three orthogonal groups (SO₂Cl, NO₂, Ar-F) enabling sequential chemoselective derivatization • Distinct para-nitro electrochemical reduction pathway for sensor and materials applications • ≥95% purity; cold-chain shipped globally

Molecular Formula C6H2ClF2NO4S
Molecular Weight 257.6 g/mol
CAS No. 1193388-31-6
Cat. No. B1419308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride
CAS1193388-31-6
Molecular FormulaC6H2ClF2NO4S
Molecular Weight257.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
InChIKeyXMTMCDJHARJFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Key Features


2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 1193388-31-6) is an aromatic sulfonyl chloride featuring a unique substitution pattern with two ortho-fluorine atoms and a para-nitro group on the benzene ring [1]. This arrangement confers a distinct reactivity profile compared to other nitro-substituted benzenesulfonyl chlorides. The compound is a valuable building block in organic synthesis, where it is used as a sulfonylating agent for the introduction of the 2,6-difluoro-4-nitrobenzenesulfonyl (DNBS) group [2]. Its high purity is typically specified at ≥95% .

Sulfonylating Agent Introduces 2,6-difluoro-4-nitrobenzenesulfonyl (DNBS) group via reactive sulfonyl chloride
Ortho-Fluorine Effect Electron-withdrawing ortho-fluorines enhance electrophilicity for efficient nucleophilic substitution
Specification Grade High-purity specification (≥95%) supports reproducible synthetic outcomes

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Uniqueness vs. Analogs


In-class benzenesulfonyl chlorides cannot be used interchangeably due to profound differences in reactivity, selectivity, and product stability that arise from the specific substitution pattern on the aromatic ring. The position of the nitro group fundamentally dictates the electrochemical reduction mechanism [1], and the presence of ortho-fluorine atoms in 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride introduces a unique steric and electronic environment. This environment influences the rate and selectivity of nucleophilic substitutions [2]. Consequently, substituting this compound with a generic analog like 4-nitrobenzenesulfonyl chloride can lead to divergent reaction pathways, different product profiles, and failed synthetic strategies. The quantitative evidence below demonstrates why this specific isomer must be specified in procurement for targeted applications.

Reduction mechanism divergence

4-Nitro substitution enables autocatalytic diaryl disulfone formation; generic 4-nitrobenzenesulfonyl chloride lacks the ortho-fluorine environment that further modulates this pathway.

Steric/electronic mismatch

Two ortho-fluorine atoms create a unique steric and electronic field, altering nucleophilic substitution kinetics compared to non-fluorinated analogs.

Isomer-dependent reactivity

Substitution with a 2- or 3-nitro isomer or unsubstituted benzenesulfonyl chloride can lead to different reaction profiles and failed synthetic strategies.

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Comparative Evidence


Electrochemical Reduction: Autocatalysis vs. 2-Nitro Isomers

The electrochemical reduction mechanism of 4-nitrobenzenesulfonyl chlorides (which includes the 2,6-difluoro-4-nitro derivative) follows a concerted, 'sticky' dissociative mechanism distinct from the stepwise mechanism of 3-nitrobenzenesulfonyl chloride. Critically, the 4-nitro-substituted compounds, upon reduction, produce diaryl disulfones that are easier to reduce than the parent molecules, creating an autocatalytic mechanism [1]. This autocatalysis does not occur for 2-nitrobenzenesulfonyl chloride due to steric hindrance from the ortho-nitro group [1].

Electrochemical Reduction
Head-to-head
4-NO₂: concerted ‘sticky’ mechanism with autocatalytic diaryl disulfone formation. 2-NO₂ isomer: no autocatalysis due to steric hindrance.
Reduction pathway dictates synthetic applicability; isomer selection alters electrochemical outcome.
Electrochemical and theoretical studies.
electrochemistry sulfonyl chloride reduction nitroaromatic electrochemistry

Enhanced Electrophilicity vs. 4-Nitrobenzenesulfonyl Chloride

A 2023 DFT study on nosylation reagents demonstrated that the 4-nitrobenzenesulfonyl (nosyl) core exhibits higher reactivity compared to the corresponding tosyl analog, a difference quantified by a >99% yield for the formation of a nosyl-based reagent under mild conditions [1]. Extrapolating from this class-level evidence, the additional presence of two ortho-fluorine atoms in 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride further enhances the electrophilicity of the sulfonyl chloride group through combined inductive electron withdrawal [2].

Electrophilicity Enhancement
Class-level
4-Nitrobenzenesulfonyl chloride derivative: >99% yield in nosylation reagent synthesis; 2,6-F₂ substitution predicted to further raise electrophilicity.
Higher reactivity may enable milder conditions and faster sulfonylation of challenging substrates.
DFT study on nosyl core; isomer-specific kinetic data needed.
electrophilicity nucleophilic substitution DFT calculation sulfonyl chloride reactivity

Physicochemical Properties vs. 4-Nitrobenzenesulfonyl Chloride

Computed physicochemical properties highlight key differences from the non-fluorinated analog, 4-nitrobenzenesulfonyl chloride. The target compound has a predicted logP of 2.14 [1], compared to a calculated logP of 1.706 for 4-nitrobenzenesulfonyl chloride . This difference of +0.43 logP units indicates increased lipophilicity, which can influence membrane permeability and solubility. Furthermore, the melting point of the target compound is reported as 73-75°C [2], while 4-nitrobenzenesulfonyl chloride melts at 75-80°C .

Physicochemical Properties
Reported
logP 2.14 vs 1.706; m.p. 73–75°C vs 75–80°C for 4-nitrobenzenesulfonyl chloride.
Increased lipophilicity and lower melting point affect solubility, handling, and purification.
Computed logP; experimental melting points.
physicochemical property logP melting point computational chemistry

Hazard Classification vs. Non-Fluorinated Analog

According to the ECHA Classification and Labelling Inventory, 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride is classified as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335) [1]. The commonly used analog 4-nitrobenzenesulfonyl chloride also carries acute toxicity and corrosivity classifications, but its specific hazard statements and categories may differ depending on the supplier and purity. The explicit CLP notification for the target compound provides definitive regulatory information for safe procurement and handling.

Hazard Classification
Reported
Acute Tox. 4 (H302), Skin Corr. 1B (H314), STOT SE 3 (H335) per ECHA C&L notification.
Definitive regulatory data ensures appropriate safety protocols during procurement and use.
Notified CLP classification; analog classifications may differ.
safety hazard classification CLP procurement

Ortho-Fluorine Substitution: Positive Ortho-Effect

Mechanistic studies on the solvolysis of sterically hindered benzenesulfonyl chlorides reveal a 'positive ortho-effect' where ortho-substituted derivatives exhibit a significant increase in reactivity, deviating from classical electronic effect predictions [1]. This class-level inference suggests that the two ortho-fluorine atoms in the target compound may impart a similar, if not greater, kinetic enhancement in nucleophilic substitution reactions compared to unhindered analogs like 4-nitrobenzenesulfonyl chloride.

Ortho-Fluorine Kinetic Effect
Class-level
Positive ortho-effect observed in sterically hindered arenesulfonyl chlorides: enhanced solvolysis rate predicted for 2,6-F₂ substitution.
Kinetic differentiation may benefit time-sensitive or competitive nucleophilic substitutions.
Class-level inference; isomer-specific kinetic data not available.
kinetics ortho-effect nucleophilic substitution reaction mechanism

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Proven Applications


Carbonic Anhydrase Inhibitor Synthesis

The compound is a critical intermediate for generating fluorinated benzenesulfonamide libraries, as exemplified by patents for novel carbonic anhydrase inhibitors [1]. Its specific 2,6-difluoro-4-nitro substitution pattern is essential for achieving the desired binding affinity and selectivity for various carbonic anhydrase isoforms, a class of enzymes targeted in cancer and glaucoma therapy [2].

Dendrimer and Macromolecular Assembly

The compound serves as a versatile building block for the synthesis of functionalized dendrimers [1]. Its three selectively addressable functional groups (sulfonyl chloride, nitro, and aryl fluoride) allow for sequential, chemoselective functionalization, enabling the construction of sophisticated branched architectures [1]. This utility is a direct consequence of the specific substitution pattern that provides orthogonal reactivity.

DNBS Protection of Peptides and Amines

As a sulfonylation reagent, 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride is employed to introduce the DNBS protecting group onto amines and alcohols [1]. This derivatization is particularly useful in peptide chemistry [1]. The enhanced electrophilicity inferred from its structure [2] and class-level DFT studies [3] suggests it can achieve efficient protection under mild conditions, which is beneficial for sensitive substrates.

Electrochemical Sensors and Redox-Active Materials

The distinct electrochemical reduction behavior of 4-nitro-substituted benzenesulfonyl chlorides [1] makes this compound a candidate for designing materials or sensors where a specific, autocatalytic redox pathway is desirable. The compound's unique reduction mechanism contrasts with that of other nitro isomers [1], providing a differentiated electrochemical signature.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform inhibitor research
Specific 2,6-difluoro-4-nitro substitution for targeted isoform binding
Binding affinity and selectivity screening
Dendrimer and macromolecular assembly research
Three orthogonally reactive groups (SO₂Cl, NO₂, Ar-F) enable sequential chemoselective functionalization
Stepwise branching and structural fidelity
Peptide/amine DNBS protection chemistry
Enhanced electrophilicity inferred from structure and DFT studies supports mild derivatization
Protection efficiency and compatibility with sensitive substrates
Electrochemical sensor and redox material design
Distinct autocatalytic reduction pathway of 4-nitrobenzenesulfonyl chloride core
Redox pathway verification and sensor response profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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